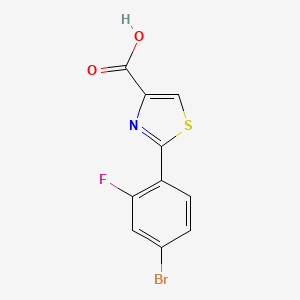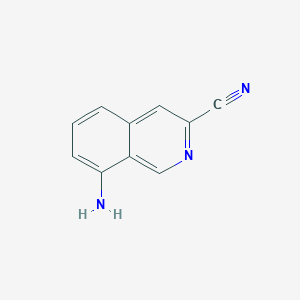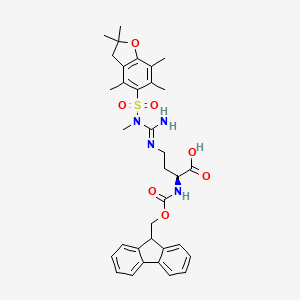
4-Chloro-6-(3-chloropropoxy)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(3-chloropropoxy)quinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-chloropropoxy)quinazoline typically involves the reaction of 4-chloroquinazoline with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) under an inert atmosphere . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol attacks the chloro group of 4-chloroquinazoline, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(3-chloropropoxy)quinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chloro groups are replaced by other nucleophiles.
Reduction: Reduction reactions can convert the compound into different quinazoline derivatives with varying biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, quinazoline oxides, and reduced quinazoline derivatives, each with distinct biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
Biology: It is used in biological studies to investigate the mechanisms of action of quinazoline derivatives and their effects on biological systems.
Medicine: The compound has shown potential as an anti-cancer agent, with studies indicating its ability to inhibit the growth of cancer cells. It is also being explored for its anti-inflammatory and anti-bacterial properties.
Industry: In the pharmaceutical industry, the compound is used in the development of new therapeutic agents and as a building block for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(3-chloropropoxy)quinazoline involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4-Chloro-6-(3-chloropropoxy)quinazoline can be compared with other similar quinazoline derivatives:
Gefitinib: A well-known quinazoline derivative used as an anti-cancer agent.
Erlotinib: Another quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
List of Similar Compounds
- Gefitinib
- Erlotinib
- Lapatinib
- Afatinib
- Dacomitinib
Each of these compounds has unique properties and therapeutic applications, highlighting the versatility and importance of quinazoline derivatives in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H10Cl2N2O |
|---|---|
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
4-chloro-6-(3-chloropropoxy)quinazoline |
InChI |
InChI=1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-10-9(6-8)11(13)15-7-14-10/h2-3,6-7H,1,4-5H2 |
Clé InChI |
CLXGDOCVTUSLKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OCCCCl)C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


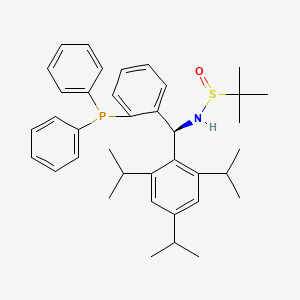
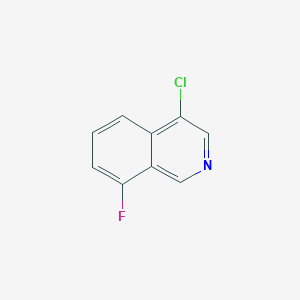
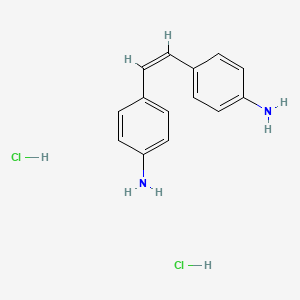
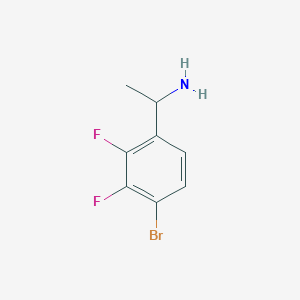
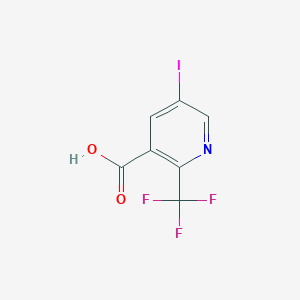
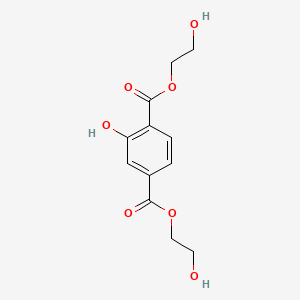
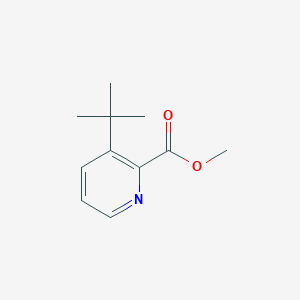
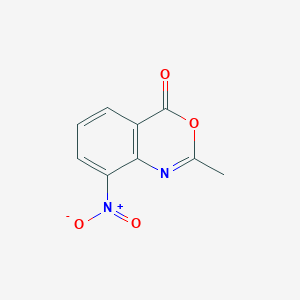

![Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B15330050.png)
